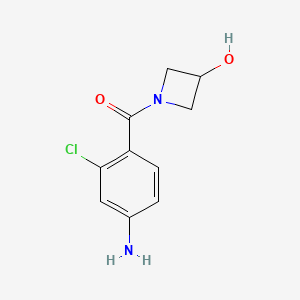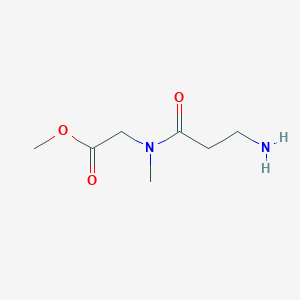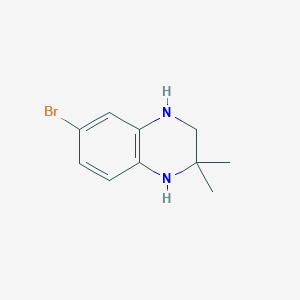
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol is a compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol It is a member of the azetidine class of compounds, which are known for their unique four-membered ring structure containing nitrogen
Méthodes De Préparation
The synthesis of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of suitable intermediates can lead to the formation of the azetidine ring . Industrial production methods may involve the use of metal-catalyzed reactions or organocatalysis to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common reagents used in these reactions include perbenzoates, peracetates, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Amino-2-chlorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives and similar compounds, such as:
Azetidine-2-carboxylic acid: Known for its role as a proline antagonist in plant tissue cultures.
Aziridine: Another nitrogen-containing three-membered ring compound used in polymer synthesis.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
(4-amino-2-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-3-6(12)1-2-8(9)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5,12H2 |
Clé InChI |
PEBPUYCRMRNEQE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C2=C(C=C(C=C2)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)


